molecular formula C14H10Br4O5 B1251920 Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether CAS No. 74849-07-3

Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether

Cat. No. B1251920
CAS RN: 74849-07-3
M. Wt: 577.8 g/mol
InChI Key: NVINDBOUFPDPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether is a natural product found in Odonthalia corymbifera and Rhodomela confervoides with data available.

Scientific Research Applications

  • Potential in Diabetes Management

    • BDDE has been identified as a potential α-glucosidase inhibitor, which is significant in the treatment of type 2 diabetes. A synthetic route for BDDE has been established, and studies have explored its inhibitory mechanisms against α-glucosidase, showing that it can bind with the enzyme and induce minor conformational changes. This discovery has implications for the development of novel α-glucosidase inhibitors (Liu, Zhang, Wei, & Lin, 2011).
  • Antiangiogenesis in Cancer Therapy

    • BDDE displays antiangiogenesis capabilities, inhibiting the proliferation, migration, and tube formation of HUVEC cells. It affects the protein levels of VEGF and VEGFR, key factors in angiogenesis, suggesting its potential as a drug candidate for cancer prevention and therapy (Qi, Liu, Qiu, Lin, & Liu, 2015).
  • Role in Apoptosis and Anticancer Activity

    • BDDE exhibits broad-spectrum anticancer capabilities and induces apoptosis in K562 cells via the mitochondrial pathway. It also inhibits the activity of topoisomerase I, a potential cellular target in cancer therapy, providing a basis for the development of novel anticancer agents (Liu, Zhang, Wei, Qiu, & Lin, 2012).
  • Antifungal Properties

    • Studies have shown BDDE to have antifungal activities, particularly against Botrytis cinerea, a common plant pathogen. This suggests potential applications in controlling gray mold after fruit harvest and in the development of antifungal agents (Liu, Wang, Xiao, Xu, Liu, Xu, & Lin, 2014).
  • Antioxidant Effect

    • BDDE, along with other bromophenols, has been evaluated for its antioxidant activity. These compounds, including BDDE, have shown potent radical-scavenging activity, suggesting their potential as natural antioxidants (Olsen, Hansen, Isaksson, & Andersen, 2013).

properties

CAS RN

74849-07-3

Product Name

Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether

Molecular Formula

C14H10Br4O5

Molecular Weight

577.8 g/mol

IUPAC Name

3,4-dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methoxymethyl]benzene-1,2-diol

InChI

InChI=1S/C14H10Br4O5/c15-9-5(1-7(19)13(21)11(9)17)3-23-4-6-2-8(20)14(22)12(18)10(6)16/h1-2,19-22H,3-4H2

InChI Key

NVINDBOUFPDPNZ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1O)O)Br)Br)COCC2=CC(=C(C(=C2Br)Br)O)O

Canonical SMILES

C1=C(C(=C(C(=C1O)O)Br)Br)COCC2=CC(=C(C(=C2Br)Br)O)O

synonyms

bis(2,3-dibromo-4,5-dihydroxybenzyl) ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether
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Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether

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